molecular formula C7H13NO B12834674 5-Oxaspiro[2.5]octan-1-amine

5-Oxaspiro[2.5]octan-1-amine

Katalognummer: B12834674
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: BTFIZRFXNHMFEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxaspiro[2.5]octan-1-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered oxygen-containing ring and a three-membered nitrogen-containing ring. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.5]octan-1-amine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method is the condensation reaction, where a suitable precursor undergoes cyclization to form the spiro linkage. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The industrial production process also emphasizes the importance of safety measures and environmental considerations to minimize the impact on the environment .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxaspiro[2.5]octan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce different amine derivatives, and substitution reactions can result in a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

5-Oxaspiro[2.5]octan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Oxaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Oxaspiro[2.5]octan-1-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

5-oxaspiro[2.5]octan-2-amine

InChI

InChI=1S/C7H13NO/c8-6-4-7(6)2-1-3-9-5-7/h6H,1-5,8H2

InChI-Schlüssel

BTFIZRFXNHMFEB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC2N)COC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.